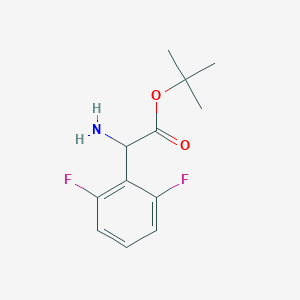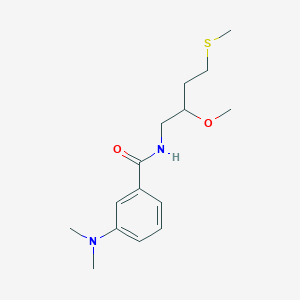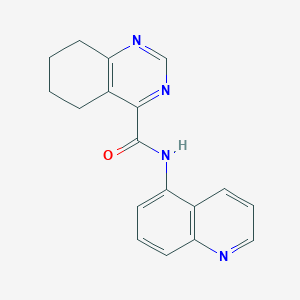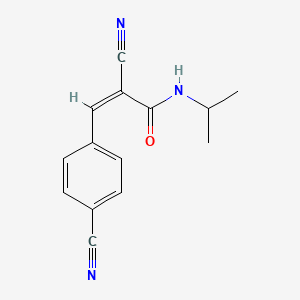
(Z)-2-Cyano-3-(4-cyanophenyl)-N-propan-2-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-3-(4-cyanophenyl)-N-propan-2-ylprop-2-enamide, commonly known as CCNPP, is a chemical compound used in scientific research for its potential as a therapeutic agent. CCNPP belongs to the family of enamide compounds, which have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of CCNPP is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, proliferation, and inflammation. CCNPP has been found to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which play a role in the regulation of cellular processes.
Biochemical and Physiological Effects:
CCNPP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, CCNPP has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. In inflammation research, CCNPP has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious disease research, CCNPP has been found to exhibit antimicrobial activity against various pathogens, leading to a reduction in pathogen growth.
实验室实验的优点和局限性
CCNPP has several advantages for lab experiments, including its ability to selectively target cancer cells and its broad-spectrum antimicrobial activity. However, CCNPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for CCNPP research, including the development of more potent and selective analogs for cancer and infectious disease therapy, the investigation of its potential as an anti-inflammatory agent, and the exploration of its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of CCNPP and its potential side effects.
合成方法
CCNPP can be synthesized through a multi-step process involving the reaction of 4-cyanobenzaldehyde with propan-2-amine, followed by the addition of acetic anhydride and sodium acetate to form the intermediate compound, (E)-N-(4-cyanobenzylidene)-propan-2-amine. The final step involves the reaction of the intermediate compound with acrylonitrile in the presence of a base to yield CCNPP.
科学研究应用
CCNPP has been studied for its potential as a therapeutic agent in various areas of research, including cancer, inflammation, and infectious diseases. In cancer research, CCNPP has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CCNPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, CCNPP has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
属性
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10(2)17-14(18)13(9-16)7-11-3-5-12(8-15)6-4-11/h3-7,10H,1-2H3,(H,17,18)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIXGCTUDHQAEM-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)
![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)
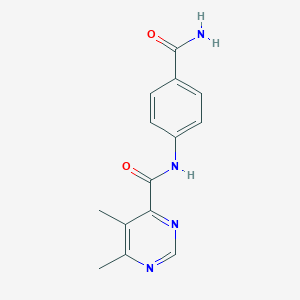
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)
